REACTION_SMILES
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[CH3:1][O:2][c:3]1[c:4]([CH:5]=[O:6])[cH:7][c:8]([O:11][CH3:12])[cH:9][cH:10]1.[CH3:21][C:22](=[O:23])[O-:24].[CH3:26][C:27]([O:28][C:29](=[O:30])[CH3:31])=[O:32].[Na+:20].[O:13]=[C:14]1[CH2:15][NH:16][C:17](=[O:18])[NH:19]1.[OH2:25]>>[CH3:1][O:2][c:3]1[c:4]([CH:5]=[C:15]2[C:14](=[O:13])[NH:19][C:17](=[O:18])[NH:16]2)[cH:7][c:8]([O:11][CH3:12])[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(OC)c(C=O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CNC(=O)N1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COc1ccc(OC)c(C=C2NC(=O)NC2=O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |